An In-depth Technical Guide to the Synthesis and Purification of EC-17 (Folate-FITC) for Research Applications
An In-depth Technical Guide to the Synthesis and Purification of EC-17 (Folate-FITC) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of EC-17, a folate-fluorescein isothiocyanate (FITC) conjugate. EC-17 is a valuable tool in biomedical research, particularly for targeting folate receptor (FR)-overexpressing cells, commonly found in various cancers. This document outlines the core principles of its synthesis, detailed experimental protocols, and methods for purification and characterization, enabling researchers to produce and utilize this targeted fluorescent probe effectively.
Introduction to EC-17 (Folate-FITC)
EC-17 is a molecular conjugate that links folic acid to the fluorescent dye fluorescein isothiocyanate (FITC) through a spacer molecule, typically ethylenediamine.[1][2] The folic acid moiety serves as a high-affinity ligand for the folate receptor, which is frequently overexpressed on the surface of cancer cells, including those of ovarian, lung, and kidney origin.[3][4][5] This targeted binding allows for the selective delivery of the fluorescent FITC payload to these cells. Consequently, EC-17 is widely employed for in vitro and in vivo fluorescence imaging, targeted drug delivery studies, and as a tool in the development of novel cancer diagnostics and therapies.[2][6]
The synthesis of EC-17 prioritizes the conjugation at the γ-carboxyl group of the glutamic acid residue of folic acid. This specific regioselectivity is crucial for maintaining a high binding affinity to the folate receptor.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for EC-17 is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₆N₁₀O₁₀S | [3] |
| Molecular Weight | 872.9 g/mol | [3] |
| Excitation Wavelength (λex) | ~490-494 nm | [2][7] |
| Emission Wavelength (λem) | ~520 nm | [2][7] |
| Purity (Post-Purification) | >95% (achievable with HPLC) | [6] |
Synthesis of EC-17: A Step-by-Step Protocol
The synthesis of EC-17 can be conceptualized as a two-step process: first, the conjugation of folic acid with an ethylenediamine spacer, and second, the labeling of the resulting folate-amine intermediate with FITC.
Materials and Reagents
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Folic Acid
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N,N'-Dimethylformamide (DMF), anhydrous
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N,N'-Dicyclohexylcarbodiimide (DCC)
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N-Hydroxysuccinimide (NHS)
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Boc-ethylenediamine
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Fluorescein isothiocyanate (FITC)
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Triethylamine (TEA)
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Dimethyl sulfoxide (DMSO), anhydrous
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Diethyl ether
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Reverse-phase HPLC system
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Mass spectrometer
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NMR spectrometer
Experimental Workflow for EC-17 Synthesis
The overall workflow for the synthesis of EC-17 is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and characterization of EC-17.
Detailed Synthesis Protocol
Step 1: Synthesis of Folate-EDA (Folate-Amine Intermediate)
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Activation of Folic Acid: Dissolve folic acid in anhydrous DMF. Add N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in equimolar amounts to the folic acid solution. The reaction is typically stirred at room temperature for several hours to overnight in an inert atmosphere (e.g., nitrogen or argon) to activate the γ-carboxyl group of folic acid, forming an NHS ester.
-
Conjugation with Boc-ethylenediamine: In a separate flask, dissolve Boc-ethylenediamine in anhydrous DMF. Add this solution to the activated folic acid mixture. The reaction is stirred at room temperature for 24-48 hours.
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Isolation of Folate-EDA-Boc: After the reaction is complete, the by-product, dicyclohexylurea (DCU), is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is precipitated by adding diethyl ether, and the solid product, Folate-EDA-Boc, is collected by filtration and dried.
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Boc Deprotection: The dried Folate-EDA-Boc is dissolved in a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 1:1 v/v). The solution is stirred at room temperature for 1-2 hours to remove the Boc protecting group.
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Isolation of Folate-EDA: The solvent and excess TFA are removed by rotary evaporation. The resulting crude Folate-EDA is precipitated with diethyl ether, collected by centrifugation or filtration, and washed several times with diethyl ether to remove residual TFA. The product is then dried under vacuum.
Step 2: FITC Labeling to Synthesize EC-17
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Labeling Reaction: Dissolve the Folate-EDA intermediate in anhydrous DMSO. Add triethylamine (TEA) to act as a base. In a separate container, dissolve Fluorescein isothiocyanate (FITC) in anhydrous DMSO. Add the FITC solution dropwise to the Folate-EDA solution while stirring. The reaction mixture is protected from light and stirred at room temperature overnight.
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Precipitation of Crude EC-17: After the reaction is complete, the crude EC-17 is precipitated by adding the reaction mixture to a large volume of cold diethyl ether. The precipitate is collected by centrifugation, washed with diethyl ether, and dried under vacuum.
Purification and Characterization of EC-17
Purification of the crude EC-17 is critical to remove unreacted starting materials and by-products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.
Purification Protocol
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HPLC System: A preparative or semi-preparative RP-HPLC system equipped with a UV-Vis detector is used.
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Column: A C18 column is typically employed.
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Mobile Phase: A gradient of water (often with 0.1% TFA) and acetonitrile is commonly used.
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Detection: The elution profile is monitored at the absorbance maxima of FITC (around 490 nm) and folic acid (around 280 nm and 365 nm).
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Procedure:
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Dissolve the crude EC-17 in a minimal amount of the initial mobile phase (e.g., water/acetonitrile mixture).
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Inject the solution onto the equilibrated RP-HPLC column.
-
Run a linear gradient of increasing acetonitrile concentration to elute the components.
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Collect the fractions corresponding to the main peak that absorbs at both the folic acid and FITC wavelengths.
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Combine the pure fractions and lyophilize to obtain the purified EC-17 as a solid.
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Characterization Methods
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High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. A sharp, single peak is indicative of high purity.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized EC-17, which should correspond to the expected value.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the chemical structure of the conjugate, although the complexity of the molecule can make interpretation challenging.
Mechanism of Cellular Uptake
The functionality of EC-17 relies on the specific interaction between the folate moiety and the folate receptor, leading to receptor-mediated endocytosis.
Caption: Mechanism of EC-17 uptake via folate receptor-mediated endocytosis.
This targeted uptake mechanism ensures that the fluorescent signal from FITC accumulates preferentially in FR-positive cells, enabling their specific visualization. This process can be competitively inhibited by free folic acid, which can be used as a negative control in experiments to confirm the specificity of EC-17 binding.[8]
Conclusion
This guide provides a detailed framework for the synthesis, purification, and characterization of EC-17 (Folate-FITC). By following these protocols, researchers can produce a high-purity targeted fluorescent probe for a wide range of applications in cancer biology and drug development. The successful synthesis and application of EC-17 will aid in the investigation of folate receptor-positive malignancies and the development of novel targeted therapeutic and diagnostic strategies.
References
- 1. opus.govst.edu [opus.govst.edu]
- 2. Preclinical Evaluation of Bispecific Adaptor Molecule Controlled Folate Receptor CAR-T Cell Therapy With Special Focus on Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Folic acid and sodium folate salts: Thermal behavior and spectroscopic (IR, Raman, and solid-state 13C NMR) characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. US9789208B2 - Synthesis and composition of amino acid linking groups conjugated to compounds used for the targeted imaging of tumors - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
